molecular formula C16H14ClNO3 B15091426 L-Phenylalanine, N-benzoyl-2-chloro-

L-Phenylalanine, N-benzoyl-2-chloro-

Katalognummer: B15091426
Molekulargewicht: 303.74 g/mol
InChI-Schlüssel: XKEDYNYMTZLNSD-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanine, N-benzoyl-2-chloro-: is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is a derivative of L-phenylalanine, where the amino group is benzoylated and the compound is chlorinated at the second position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-benzoyl-2-chloro- typically involves the benzoylation of L-phenylalanine followed by chlorination. The benzoylation process can be carried out using benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of L-Phenylalanine, N-benzoyl-2-chloro- may involve large-scale benzoylation and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: L-Phenylalanine, N-benzoyl-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

L-Phenylalanine, N-benzoyl-2-chloro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of L-Phenylalanine, N-benzoyl-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other molecules .

Vergleich Mit ähnlichen Verbindungen

    N-Benzoyl-L-phenylalanine: A similar compound where the amino group is benzoylated but without chlorination.

    L-Phenylalanine: The parent compound without benzoylation or chlorination.

    N-Benzoyl-D-phenylalanine: The D-isomer of the benzoylated compound.

Uniqueness: L-Phenylalanine, N-benzoyl-2-chloro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H14ClNO3

Molekulargewicht

303.74 g/mol

IUPAC-Name

(2S)-2-benzamido-3-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI-Schlüssel

XKEDYNYMTZLNSD-AWEZNQCLSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2Cl)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.